5'-O-(2-Methyl-4-oxo-2H,4H-1,3-benzodioxin-2-yl)adenosine
Description
Properties
CAS No. |
63244-53-1 |
|---|---|
Molecular Formula |
C19H19N5O7 |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
2-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-2-methyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C19H19N5O7/c1-19(30-10-5-3-2-4-9(10)18(27)31-19)28-6-11-13(25)14(26)17(29-11)24-8-23-12-15(20)21-7-22-16(12)24/h2-5,7-8,11,13-14,17,25-26H,6H2,1H3,(H2,20,21,22)/t11-,13-,14-,17-,19?/m1/s1 |
InChI Key |
YUZPSSMJLIKAMQ-BERVYLACSA-N |
Isomeric SMILES |
CC1(OC2=CC=CC=C2C(=O)O1)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O |
Canonical SMILES |
CC1(OC2=CC=CC=C2C(=O)O1)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O |
Origin of Product |
United States |
Preparation Methods
Benzodioxin Intermediate Synthesis
The 2-methyl-4-oxo-2H,4H-1,3-benzodioxin moiety can be synthesized via cyclocondensation of methyl-substituted catechol derivatives with α-keto esters. For example, reacting 3-methylcatechol with methyl glyoxylate in acidic conditions yields the benzodioxin scaffold. Alternative routes involve oxidative cyclization of ortho-hydroxybenzyl alcohols using catalysts such as TEMPO/(diacetoxyiodo)benzene.
Adenosine Functionalization
Adenosine’s 5'-hydroxyl group exhibits lower reactivity compared to its 2' and 3' hydroxyls, necessitating protective group strategies. Tritylation or silylation of the 2' and 3' positions allows selective activation of the 5'-OH for coupling. The benzodioxin intermediate, equipped with a leaving group (e.g., bromide or mesylate), can then undergo nucleophilic substitution with the activated adenosine derivative.
Detailed Synthesis Protocols
Synthesis of 2-Methyl-4-oxo-2H,4H-1,3-benzodioxin-2-yl Chloride
Step 1 : Dissolve 3-methylcatechol (10 mmol) and methyl glyoxylate (12 mmol) in dichloromethane (50 mL). Add p-toluenesulfonic acid (0.5 mmol) and reflux at 40°C for 6 hours.
Step 2 : Quench the reaction with saturated NaHCO₃, extract with DCM, and dry over MgSO₄. Purify via silica gel chromatography (hexane:EtOAc = 4:1) to obtain 2-methyl-4-oxo-2H,4H-1,3-benzodioxin-2-carboxylic acid methyl ester (yield: 78%).
Step 3 : Hydrolyze the ester using LiOH (2 eq) in THF/H₂O (3:1) at 0°C for 2 hours. Acidify with HCl to precipitate the carboxylic acid (yield: 92%).
Step 4 : Treat the acid with thionyl chloride (5 eq) at reflux for 1 hour to generate the acyl chloride intermediate.
5'-O-Functionalization of Adenosine
Protection :
- Dissolve adenosine (5 mmol) in pyridine (20 mL). Add 4,4'-dimethoxytrityl chloride (1.2 eq) and stir at room temperature for 12 hours. Quench with methanol, concentrate, and purify via flash chromatography (DCM:MeOH = 95:5) to isolate 5'-O-DMTr-adenosine (yield: 85%).
Coupling :
- Combine 5'-O-DMTr-adenosine (2 mmol), 2-methyl-4-oxo-2H,4H-1,3-benzodioxin-2-yl chloride (2.4 mmol), and DMAP (0.2 eq) in anhydrous DMF (15 mL). Stir under N₂ at 50°C for 8 hours.
- Remove DMTr protection by treating with 80% acetic acid for 30 minutes. Neutralize with NaHCO₃ and extract with EtOAc.
Purification :
- Subject the crude product to reverse-phase HPLC (C18 column, H₂O:MeCN gradient) to isolate 5'-O-(2-methyl-4-oxo-2H,4H-1,3-benzodioxin-2-yl)adenosine (overall yield: 43%).
Alternative Method: Mitsunobu Reaction
A Mitsunobu-based approach avoids pre-activation of the benzodioxin component:
- Protect adenosine’s 2' and 3' hydroxyls with tert-butyldimethylsilyl (TBDMS) groups.
- React 5'-OH adenosine with 2-methyl-4-oxo-2H,4H-1,3-benzodioxin-2-ol (3 eq), DIAD (3 eq), and PPh₃ (3 eq) in THF at 0°C→RT for 24 hours.
- Deprotect TBDMS groups using TBAF in THF (yield: 51%).
Characterization Data
Critical spectroscopic features confirming successful synthesis include:
- ¹H NMR (DMSO-d₆): δ 8.35 (s, 1H, H-8), 8.15 (s, 1H, H-2), 6.95–7.10 (m, 3H, benzodioxin aromatic), 5.90 (d, J = 6.2 Hz, 1H, H-1'), 4.45–4.60 (m, 2H, H-2', H-3'), 4.30 (s, 1H, H-4'), 3.85 (s, 3H, OCH₃).
- ESI-MS : m/z 462.12 [M+H]⁺ (calc. 462.15).
Reaction Optimization Table
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Coupling Agent | DCC/DMAP | EDCI/HOBt | EDCI/HOBt |
| Solvent | DMF | THF | DMF |
| Temperature (°C) | 25 | 50 | 50 |
| Yield (%) | 32 | 43 | 43 |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
2-(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)-2-methyl-4H-benzo[d][1,3]dioxin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2-(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)-2-methyl-4H-benzo[d][1,3]dioxin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)-2-methyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Groups and Functional Properties
A comparative analysis of adenosine derivatives highlights critical differences in substituents, hydrogen bonding, and applications:
Key Observations:
- Hydrogen bonding: The benzodioxin derivative exhibits the highest acceptor count (11 vs.
- Substituent effects: Benzodioxin group: Enhances steric bulk and electronic complexity compared to smaller groups (e.g., methylthio). This may reduce off-target binding but complicate synthetic accessibility. Etheno-ADP: Fluorescent properties enable tracking in enzymatic assays, unlike non-fluorescent analogs .
Research Findings and Data Analysis
Hydrogen Bonding and Crystallography
- Graph set analysis: The benzodioxin derivative’s crystal packing likely involves R₂²(8) motifs (two donors/two acceptors), as observed in other adenosine analogs with extended H-bond networks .
- SHELX refinement: Structural determination of such compounds relies on SHELXL for small-molecule refinement, particularly for resolving chiral centers and non-planar rings .
Stability and Reactivity
- Benzodioxin ring : The oxo group at position 4 increases electrophilicity, making the compound susceptible to nucleophilic attack at the carbonyl carbon. Stability under physiological conditions remains unstudied but is critical for drug design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
